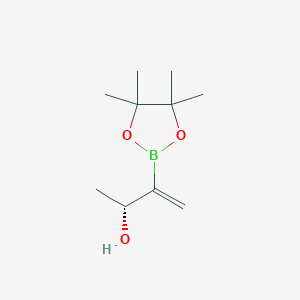
(2R)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol is an organoboron compound that features a boronate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol typically involves the reaction of an appropriate alkene with a boron-containing reagent. One common method is the hydroboration of an alkene followed by oxidation to introduce the boronate ester group. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or platinum complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroboration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form alcohols or other oxygen-containing functional groups.
Reduction: The compound can be reduced to form alkanes or other reduced products.
Substitution: The boronate ester group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. Reaction conditions may vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield alcohols, while reduction may produce alkanes.
Scientific Research Applications
Chemistry
In chemistry, (2R)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol is used as a building block in the synthesis of more complex molecules. It can be employed in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Biology and Medicine
In biology and medicine, this compound may be used in the development of pharmaceuticals and biologically active molecules. Its ability to participate in various chemical reactions makes it a valuable tool in drug discovery and development.
Industry
In industry, this compound can be used in the production of polymers, agrochemicals, and other industrial products. Its versatility in chemical reactions allows for the creation of a wide range of materials and compounds.
Mechanism of Action
The mechanism by which (2R)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol exerts its effects involves the interaction of the boronate ester group with various molecular targets. This interaction can lead to the formation of new chemical bonds and the modification of existing ones. The specific pathways involved depend on the reaction conditions and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other boronate esters and organoboron compounds, such as:
- Phenylboronic acid
- 4,4,5,5-tetramethyl-2-(2-propenyl)-1,3,2-dioxaborolane
- 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanol
Uniqueness
What sets (2R)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol apart from similar compounds is its specific structure, which allows for unique reactivity and applications. The presence of the boronate ester group and the alkene moiety provides a combination of functional groups that can participate in a wide range of chemical reactions, making it a versatile and valuable compound in various fields.
Properties
Molecular Formula |
C10H19BO3 |
|---|---|
Molecular Weight |
198.07 g/mol |
IUPAC Name |
(2R)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol |
InChI |
InChI=1S/C10H19BO3/c1-7(8(2)12)11-13-9(3,4)10(5,6)14-11/h8,12H,1H2,2-6H3/t8-/m1/s1 |
InChI Key |
DDOWEUHSLARCNM-MRVPVSSYSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)[C@@H](C)O |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















